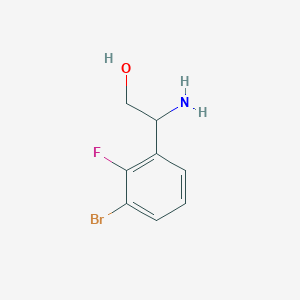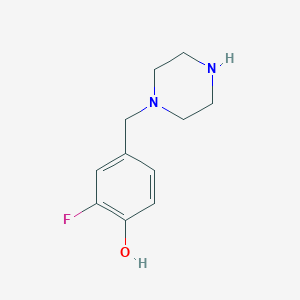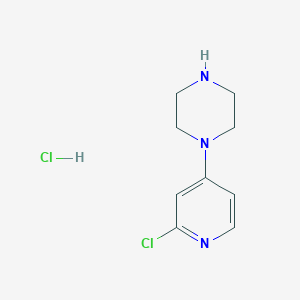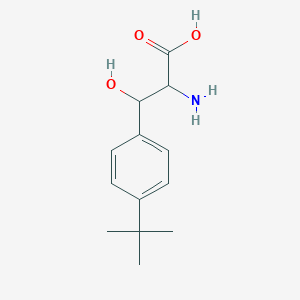
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which influences its chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-tert-butylbenzaldehyde and glycine in the presence of a base like sodium hydroxide. This forms an intermediate β-hydroxy aldehyde.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid.
Substitution: Formation of 2-Amino-3-(4-(tert-butyl)-2-bromophenyl)-3-hydroxypropanoic acid.
Applications De Recherche Scientifique
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to natural amino acids.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: The methyl group provides less steric hindrance compared to the tert-butyl group.
2-Amino-3-(4-isopropylphenyl)-3-hydroxypropanoic acid: The isopropyl group offers intermediate steric effects between methyl and tert-butyl groups.
Uniqueness
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-amino-3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)9-6-4-8(5-7-9)11(15)10(14)12(16)17/h4-7,10-11,15H,14H2,1-3H3,(H,16,17) |
Clé InChI |
XGJFRYGWGUJSLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


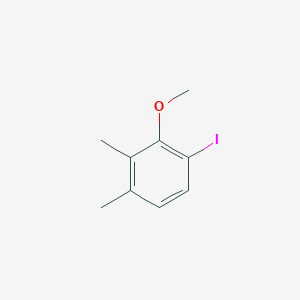
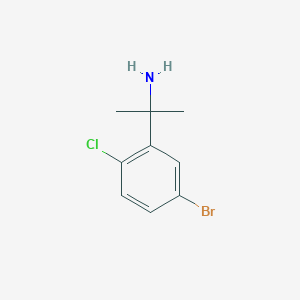
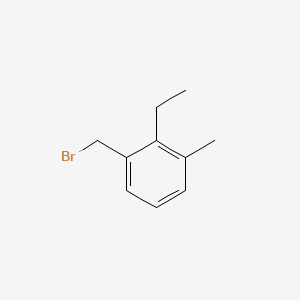
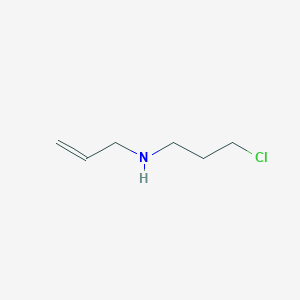
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
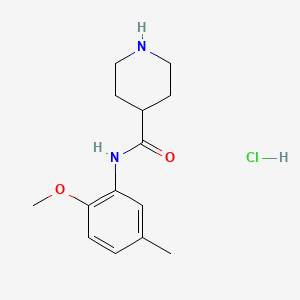
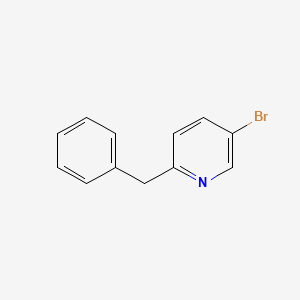
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
